molecular formula C19H22N2O3 B4645314 N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide

N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide

Cat. No. B4645314
M. Wt: 326.4 g/mol
InChI Key: JXJOGAKQFIZSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first approved by the United States Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the COX-2 enzyme responsible for inflammation, while sparing the COX-1 enzyme responsible for maintaining the stomach lining.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide reduces inflammation and pain without affecting the COX-1 enzyme responsible for maintaining the stomach lining. N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various disease models. It also reduces the levels of reactive oxygen species (ROS) and oxidative stress markers, such as malondialdehyde (MDA) and glutathione (GSH), in cancer cells and cardiovascular tissues. N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, while promoting cell survival and angiogenesis in normal cells.

Advantages and Limitations for Lab Experiments

N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide is a widely used tool compound in scientific research due to its selective COX-2 inhibition and anti-inflammatory properties. It has been used to study the role of COX-2 in various disease models, including cancer, Alzheimer's disease, and cardiovascular disease. However, N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide has limitations in terms of its specificity and off-target effects. It can also have adverse effects on the cardiovascular system, such as increasing the risk of heart attacks and strokes.

Future Directions

There are several potential future directions for the research on N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide. One direction is to develop more selective COX-2 inhibitors that have fewer off-target effects and adverse effects on the cardiovascular system. Another direction is to investigate the potential therapeutic applications of N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide in other diseases, such as diabetes, obesity, and autoimmune diseases. Furthermore, the combination of N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide with other drugs or therapies, such as immunotherapy and gene therapy, could enhance its therapeutic efficacy and reduce its adverse effects.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide has also been shown to reduce the risk of Alzheimer's disease by inhibiting the accumulation of beta-amyloid plaques in the brain. In addition, N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide has been shown to have cardioprotective effects by reducing inflammation and oxidative stress.

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(22)21(2)17-9-7-16(8-10-17)20-19(23)13-6-15-4-11-18(24-3)12-5-15/h4-5,7-12H,6,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJOGAKQFIZSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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